Lesinurad sodium (systematic name: Sodium 2-((5-bromo-4-((4-cyclopropylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate) is a selective uric acid reabsorption inhibitor (SURI) that acts on uric acid transporter 1 (URAT1). It is classified as a uricosuric agent and is a subject of significant interest in scientific research, particularly in the fields of crystal engineering, drug delivery, and sodium-ion battery technology.
Lesinurad sodium is a pharmaceutical compound primarily used for the treatment of hyperuricemia, particularly in patients with gout. It functions as an oral inhibitor of the urate-anion exchanger transporter 1, which plays a crucial role in uric acid reabsorption in the kidneys. By inhibiting this transporter, Lesinurad sodium promotes the excretion of uric acid, thereby reducing serum uric acid levels and alleviating symptoms associated with gout.
Lesinurad sodium is classified as a uricosuric agent and has been approved by health authorities, including the United States Food and Drug Administration and the European Medicines Agency. It is often used in combination with xanthine oxidase inhibitors to enhance its efficacy in managing hyperuricemia .
The synthesis of Lesinurad sodium has evolved to improve efficiency, safety, and environmental impact. Traditional methods often utilized toxic reagents such as thiophosgene, complicating the process and raising safety concerns. Recent advancements have introduced novel synthetic routes that avoid these hazardous materials.
Lesinurad sodium does not possess chiral centers but exists as a racemic mixture of two atropisomers in a 50:50 ratio. The compound can be represented by its molecular formula with a molecular weight of approximately 230.22 g/mol.
The synthesis of Lesinurad sodium involves several key reactions:
Lesinurad sodium acts primarily on the renal urate transporter 1 (URAT1), inhibiting its function:
Lesinurad sodium exhibits specific physical and chemical properties relevant for its application:
Lesinurad sodium's primary application is in the management of hyperuricemia associated with gout:
Lesinurad sodium (C₁₇H₁₃BrN₃NaO₂S; MW 426.26 g/mol) is the sodium salt of lesinurad, a selective uric acid reabsorption inhibitor. Its chemical name is sodium 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate [5] [10]. The structure comprises three key domains:
Table 1: Key Physicochemical Properties of Lesinurad Sodium
Property | Value/Description |
---|---|
Molecular Formula | C₁₇H₁₃BrN₃NaO₂S |
Molecular Weight | 426.26 g/mol |
Solubility in Water | >50 mg/mL |
Dominant Crystalline Form | Form I (XRPD peaks: 6.7°, 13.4°, 20.1° 2θ) |
Thermal Decomposition | >200°C (by thermogravimetry) |
The synthesis of lesinurad sodium emphasizes cost efficiency, yield optimization, and avoidance of hazardous reagents. The most industrially viable route is a six-step linear process starting from 4-bromonaphthalen-1-amine, achieving an overall yield of 38.8% [1] [9]:
Step 1: Suzuki Coupling4-Bromonaphthalen-1-amine reacts with cyclopropylboronic acid under Pd catalysis in a toluene/water (25:1) mixture to yield 4-cyclopropylnaphthalen-1-amine (4).
Step 2: Isothiocyanate FormationCompound 4 reacts with 1,1'-thiocarbonyldiimidazole (TCDI) in dichloromethane (DCM) at 25°C for 12 hours to form 1-cyclopropyl-4-isothiocyanatonaphthalene (5). This step replaces toxic thiophosgene, enhancing environmental safety [1] [6].
Step 3: Thiourea IntermediateReaction of 5 with aminoguanidine hydrochloride affords 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (6).
Step 4: AlkylationThe thiol group of 6 undergoes alkylation with methyl bromoacetate to yield methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (7).
Step 5: BrominationBromination of 7 using N-bromosuccinimide (NBS) in DMF or DCM produces the brominated intermediate methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (8). Alternative brominating agents (e.g., bromine, CuBr₂) are also effective [6].
Step 6: Hydrolysis and Salt FormationEster hydrolysis of 8 with NaOH followed by acidification yields lesinurad acid. Treatment with sodium hydroxide generates lesinurad sodium, purified via crystallization [1] [6] [9].
Table 2: Key Synthetic Steps and Optimization Parameters
Step | Intermediate | Reagent/Conditions | Yield | Improvement |
---|---|---|---|---|
1 | Compound 4 | Cyclopropylboronic acid, Pd catalyst | 85% | Toluene/water solvent system |
2 | Compound 5 (Isothiocyanate) | TCDI, DCM, 25°C, 12 h | 83.6% | Replaces thiophosgene; milder conditions |
5 | Compound 8 (Brominated) | NBS, DMF, 0–5°C | 89% | Prevents polybromination |
6 | Lesinurad sodium | NaOH → acidification → crystallization | 90% | High-purity crystalline form |
Accurate quantification of lesinurad sodium in pharmaceutical and biological matrices employs chromatographic and spectrophotometric techniques:
Pharmaceutical Formulations:
Biological Matrices (e.g., Plasma):
Table 3: Analytical Methods for Lesinurad Sodium Quantification
Matrix | Method | Conditions | Linear Range | LLOQ |
---|---|---|---|---|
Tablets | HPLC-UV | C18 column; KH₂PO₄ (pH 4.2)/ACN gradient | 5–50 µg/mL | 100 ng/mL |
Tablets | AUC Spectrophotometry | 220–240 nm (lesinurad) | 2–40 µg/mL | 0.5 µg/mL |
Rat Plasma | HPLC-DAD | Zorbax Eclipse C18; ACN/phosphate buffer; diclofenac IS | 100–50,000 ng/mL | 100 ng/mL |
Human Plasma | UPLC-MS/MS | ESI+; multiple reaction monitoring (MRM); deuterated IS | 5–5,000 ng/mL | 5 ng/mL |
Lesinurad sodium’s stability is influenced by humidity, temperature, and pH. Key findings include:
Accelerated Conditions: 5% degradation after 6 months at 40°C/75% RH, primarily via triazole ring oxidation [10].
Hydrolytic Stability:
Solution State: Degrades in water via nucleophilic displacement of bromine, forming des-bromo analogs [8].
Photostability:
Significant degradation under UV light (300–400 nm) after 48 hours, forming sulfoxide and naphthalene cleavage products. Opaque packaging is essential [10].
Crystalline Form Impact:
Table 4: Stability Summary of Lesinurad Sodium
Stress Condition | Degradation Pathway | Degradation Products | Mitigation Strategy |
---|---|---|---|
High Temperature (40°C) | Oxidation of triazole ring | N-Oxide derivatives | Antioxidants in formulation |
Acidic pH (<3) | Hydrolysis of triazole ring | Des-bromo acid analog | pH-controlled buffers |
Alkaline pH (>8) | Decarboxylation | Ester derivatives | Avoid alkaline excipients |
UV Exposure | Sulfur oxidation; naphthalene cleavage | Sulfoxides; quinones | Opaque/amber packaging |
High Humidity (>75% RH) | Hydration/hydrolysis | Hydrates | Controlled humidity packaging |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7